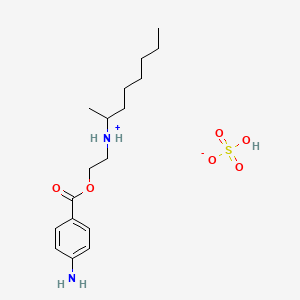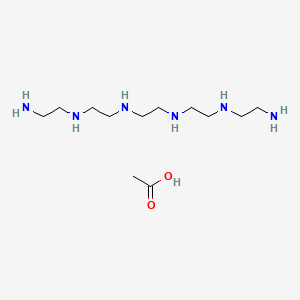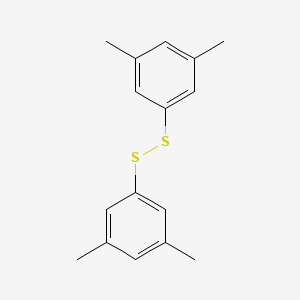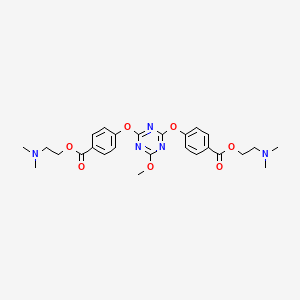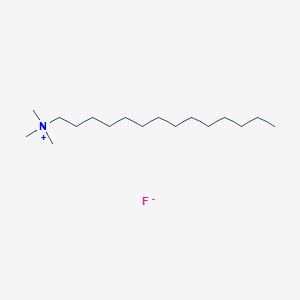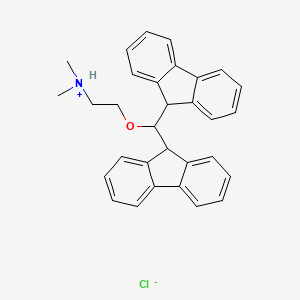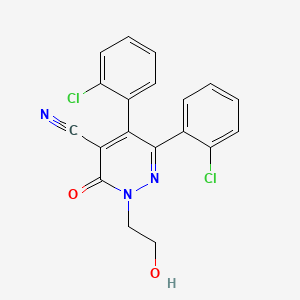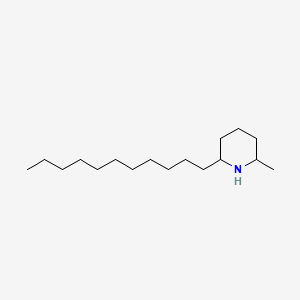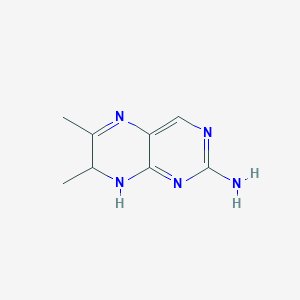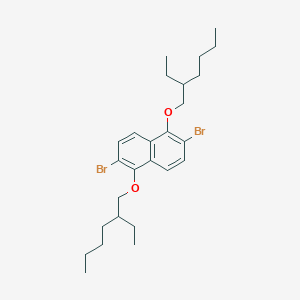
2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene is a chemical compound with the molecular formula C26H38Br2O2 and a molecular weight of 542.387 g/mol. This compound is characterized by the presence of two bromine atoms and two (2-ethylhexyl)oxy groups attached to a naphthalene core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine in the presence of a solvent such as dichloromethane, with the reaction being carried out at low temperatures to control the reactivity of bromine . The resulting dibromo compound is then reacted with 2-ethylhexanol under basic conditions to introduce the (2-ethylhexyl)oxy groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding naphthalene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiolates in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted naphthalenes, naphthoquinones, and reduced naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of advanced materials, including organic semiconductors and photovoltaic devices.
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene involves its interaction with specific molecular targets and pathways. The bromine atoms and (2-ethylhexyl)oxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dibromo-1,4-bis((2-ethylhexyl)oxy)benzene
- 1,5-Dibromo-2,6-bis(bromomethyl)naphthalene
- 2,5-Dibromo-1,4-benzenediol
Uniqueness
2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the development of advanced materials and therapeutic agents .
Eigenschaften
Molekularformel |
C26H38Br2O2 |
|---|---|
Molekulargewicht |
542.4 g/mol |
IUPAC-Name |
2,6-dibromo-1,5-bis(2-ethylhexoxy)naphthalene |
InChI |
InChI=1S/C26H38Br2O2/c1-5-9-11-19(7-3)17-29-25-21-13-16-24(28)26(22(21)14-15-23(25)27)30-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 |
InChI-Schlüssel |
ZUSIHNCQTKKZDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC1=C(C=CC2=C1C=CC(=C2OCC(CC)CCCC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III)](/img/structure/B13774046.png)
